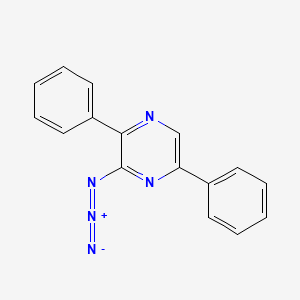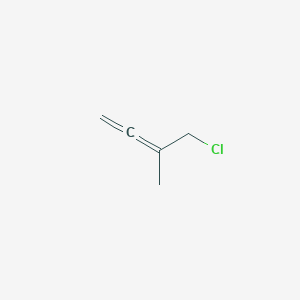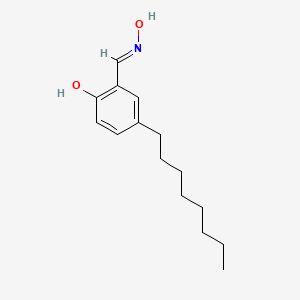
Benzaldehyde oxime, 2-hydroxy, 5-octyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde oxime, 2-hydroxy, 5-octyl: is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.3486 g/mol This compound is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a hydroxy group at the 2-position and an octyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde oxime, 2-hydroxy, 5-octyl can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers . The specific conditions for the synthesis of the 2-hydroxy, 5-octyl derivative may involve additional steps to introduce the octyl group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde oxime, 2-hydroxy, 5-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxy and octyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted benzaldehyde compounds .
Aplicaciones Científicas De Investigación
Benzaldehyde oxime, 2-hydroxy, 5-octyl has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism of action of benzaldehyde oxime, 2-hydroxy, 5-octyl involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity or alter protein function. Additionally, the hydroxy and octyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparación Con Compuestos Similares
Benzaldehyde oxime: The parent compound, which lacks the hydroxy and octyl substitutions.
Salicylaldoxime: A similar compound with a hydroxy group at the 2-position but without the octyl group.
2-Hydroxy-5-nonylbenzaldehyde oxime: A closely related compound with a nonyl group instead of an octyl group.
Uniqueness: Benzaldehyde oxime, 2-hydroxy, 5-octyl is unique due to the presence of both the hydroxy and octyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-[(E)-hydroxyiminomethyl]-4-octylphenol |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16-18/h9-12,17-18H,2-8H2,1H3/b16-12+ |
Clave InChI |
QSWRBFIQTJUYGA-FOWTUZBSSA-N |
SMILES isomérico |
CCCCCCCCC1=CC(=C(C=C1)O)/C=N/O |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


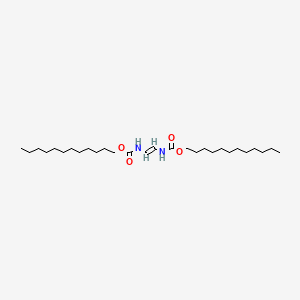
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
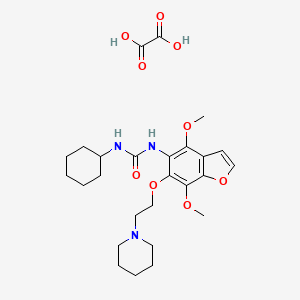
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

